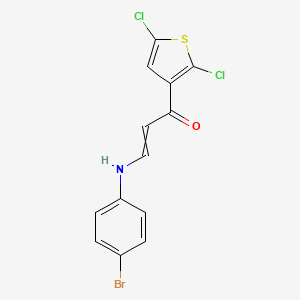![molecular formula C14H11ClO B1308523 1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone CAS No. 893734-53-7](/img/structure/B1308523.png)
1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C14H11ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 3’ position of one of the phenyl rings, and an ethanone group is attached to the 3 position of the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as ethanoyl chloride) and an aromatic compound (such as 3-chlorobiphenyl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds as follows:
Formation of the acylium ion: The acyl chloride reacts with the Lewis acid to form an acylium ion.
Electrophilic attack: The acylium ion then attacks the aromatic ring of 3-chlorobiphenyl, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring, such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to regenerate the aromatic system and form the substitution product.
Vergleich Mit ähnlichen Verbindungen
1-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanone: Similar structure but with the ethanone group attached at the 4 position.
1-(3’-Hydroxy-[1,1’-biphenyl]-3-yl)ethanone: Similar structure but with a hydroxyl group instead of a chlorine atom.
1-(3’-Methoxy-[1,1’-biphenyl]-3-yl)ethanone: Similar structure but with a methoxy group instead of a chlorine atom.
Uniqueness: 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can act as an electron-withdrawing group, making the aromatic ring more susceptible to electrophilic attack.
This detailed overview provides a comprehensive understanding of 1-(3’-Chloro-[1,1’-biphenyl]-3-yl)ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-[3-(3-chlorophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCWWQZOBHDZBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)
![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

![1-(4-Fluorophenyl)-2-[[5-(2-phenylethenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B1308476.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)



